4-[4-[4-[1,2,2-tris[4-[4-(4-carboxyphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzoic acid
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Overview
Description
(Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and formic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid typically involves multi-step organic reactions. One common approach is the condensation of ethene derivatives with terphenyl compounds under controlled conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid undergoes various chemical reactions, including:
Oxidation: The formic acid groups can be oxidized to carbon dioxide and water.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbon dioxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and nanomaterials.
Organic Chemistry: Serves as a building block for complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid involves its interaction with molecular targets through its formic acid groups and aromatic rings. These interactions can lead to the formation of stable complexes with metals and other organic molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4-carbaldehyde)): Similar structure but with aldehyde groups instead of formic acid groups.
(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4-carboxylic acid)): Contains carboxylic acid groups instead of formic acid groups.
Uniqueness
(Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid is unique due to its combination of multiple aromatic rings and formic acid groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong interactions with metals and other organic molecules.
Properties
IUPAC Name |
4-[4-[4-[1,2,2-tris[4-[4-(4-carboxyphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H52O8/c79-75(80)69-41-25-61(26-42-69)53-9-1-49(2-10-53)57-17-33-65(34-18-57)73(66-35-19-58(20-36-66)50-3-11-54(12-4-50)62-27-43-70(44-28-62)76(81)82)74(67-37-21-59(22-38-67)51-5-13-55(14-6-51)63-29-45-71(46-30-63)77(83)84)68-39-23-60(24-40-68)52-7-15-56(16-8-52)64-31-47-72(48-32-64)78(85)86/h1-48H,(H,79,80)(H,81,82)(H,83,84)(H,85,86) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSBJEXWXNKDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H52O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1117.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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